

# A Head-to-Head Comparison of PAV-104 with Other COVID-19 Therapeutics

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## Compound of Interest

Compound Name: PAV-104

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the investigational antiviral agent **PAV-104** against leading COVID-19 therapeutics: Paxlovid (nirmatrelvir/ritonavir), Remdesivir, Molnupiravir, and the monoclonal antibody Bebtelovimab. The information is intended to assist researchers and drug development professionals in evaluating the landscape of current and emerging antiviral strategies.

## Executive Summary

**PAV-104** is an investigational small molecule antiviral that has demonstrated potent in vitro efficacy against a broad range of SARS-CoV-2 variants. Its unique mechanism of action, targeting viral assembly by interfering with the nucleocapsid (N) protein, distinguishes it from other authorized therapeutics that primarily target viral entry or replication.<sup>[1][2][3][4]</sup> Preclinical data suggests that **PAV-104** is significantly more potent than Remdesivir in cell-based assays. Furthermore, **PAV-104** has been shown to reverse the type-I interferon response induced by SARS-CoV-2 infection, suggesting a potential dual benefit of antiviral activity and modulation of the host immune response.<sup>[5][6][7][8]</sup> This guide presents a detailed comparison of the available preclinical data, mechanisms of action, and experimental methodologies for **PAV-104** and other key COVID-19 therapeutics.

## Comparative In Vitro Efficacy

The following tables summarize the in vitro antiviral activity and cytotoxicity of **PAV-104** and comparator therapeutics against various SARS-CoV-2 variants. The data is compiled from multiple independent studies to provide a broad overview of their respective potencies.

Table 1: Antiviral Potency (EC50/IC50) Against SARS-CoV-2 Variants (nM)

Therapeutic	Mechanism of Action	SARS-CoV-2 (Original Strain)	Delta Variant	Omicron Variant (BA.1)	Cell Line	Reference
PAV-104	Viral Assembly Inhibitor (N Protein)	1.725	>99% inhibition	>99% inhibition	Calu-3	<a href="#">[5]</a>
Paxlovid (Nirmatrelvir)	Main Protease (Mpro) Inhibitor	150	380	110	VeroE6-Pgp-KO	<a href="#">[9]</a>
Remdesivir	RNA-dependent RNA polymerase (RdRp) Inhibitor	7.9	130	150	Calu-3	<a href="#">[5]</a>
Molnupiravir (NHC)	RNA-dependent RNA polymerase (RdRp) Inhibitor (mutagenesis)	300	1230	5500	Vero E6	<a href="#">[2]</a> <a href="#">[10]</a>
Bebtelovimab	Spike Protein (RBD) Neutralizing Antibody	0.044	0.044	0.044	Vero E6	<a href="#">[11]</a>

Note: EC50/IC50 values can vary between studies and cell lines due to different experimental conditions.

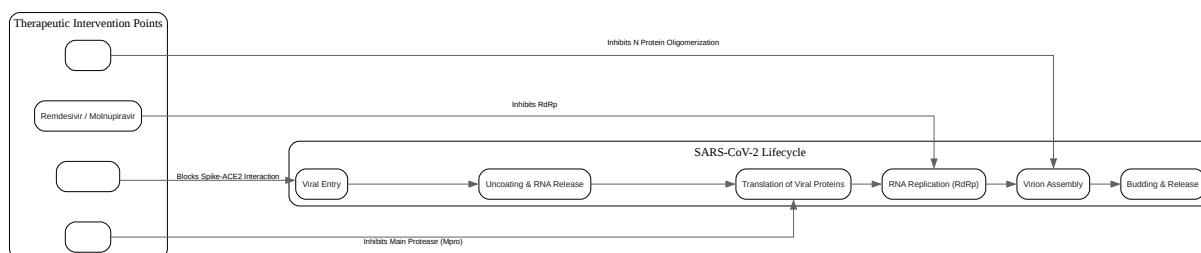
Table 2: Cytotoxicity and Selectivity Index

Therapeutic	CC50 (nM)	EC50 (nM, Original Strain)	Selectivity Index (SI = CC50/EC50)	Cell Line	Reference
PAV-104	1306	1.725	757	Calu-3	<a href="#">[5]</a>
Paxlovid (Nirmatrelvir)	>100,000	150	>667	VeroE6-Pgp-KO	<a href="#">[7]</a> <a href="#">[9]</a>
Molnupiravir (NHC)	>10,000	300	>33	Vero E6	<a href="#">[2]</a> <a href="#">[12]</a>
Bebtelovimab	Not Applicable	0.044	Not Applicable	Vero E6	<a href="#">[11]</a>
Remdesivir	>10,000	7.9	>1265	Calu-3	<a href="#">[5]</a>

Note: A higher selectivity index indicates a more favorable therapeutic window.

## Mechanisms of Action: A Visual Comparison

The following diagrams illustrate the distinct mechanisms by which **PAV-104** and other therapeutics inhibit the SARS-CoV-2 lifecycle.

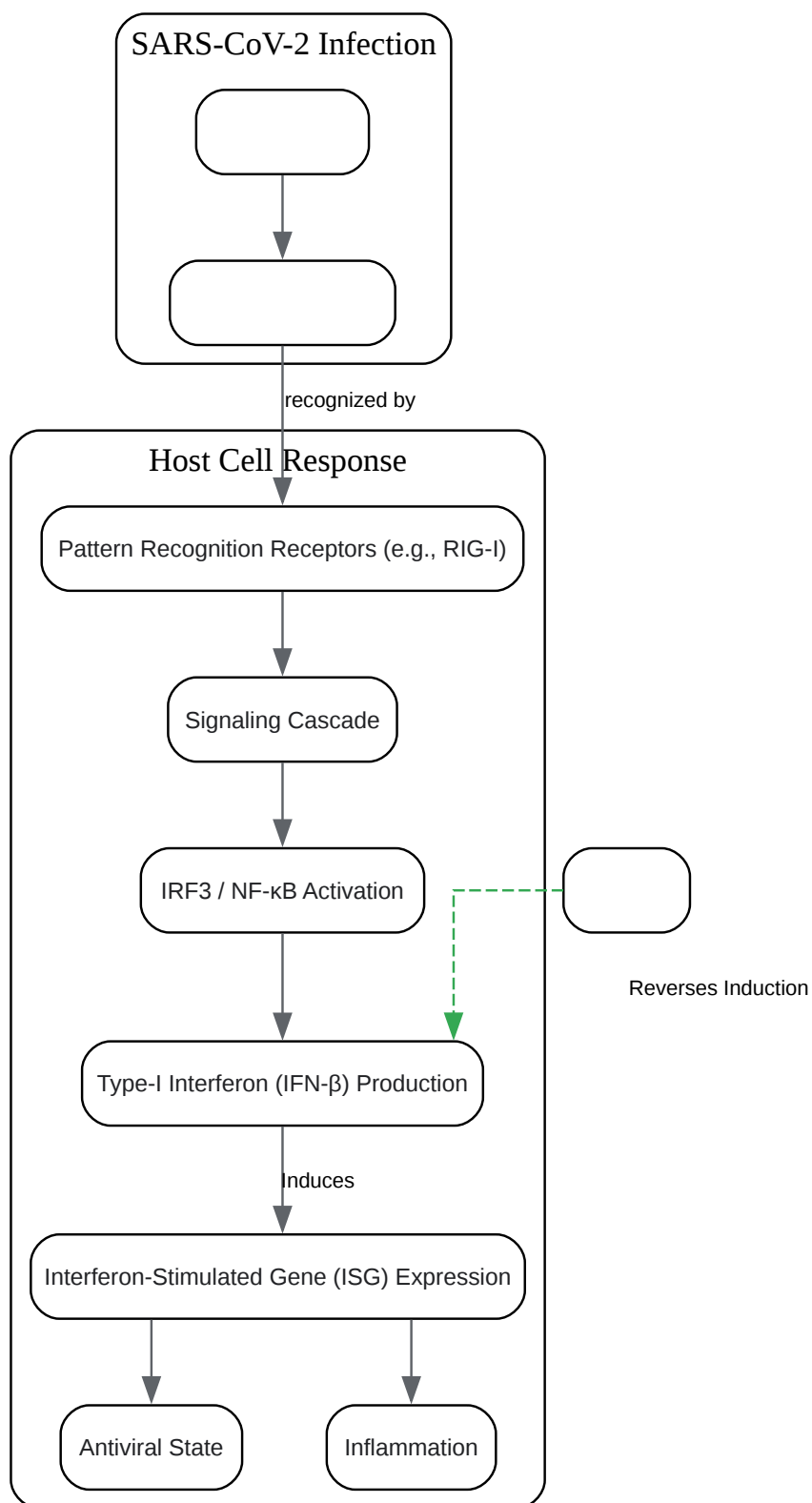


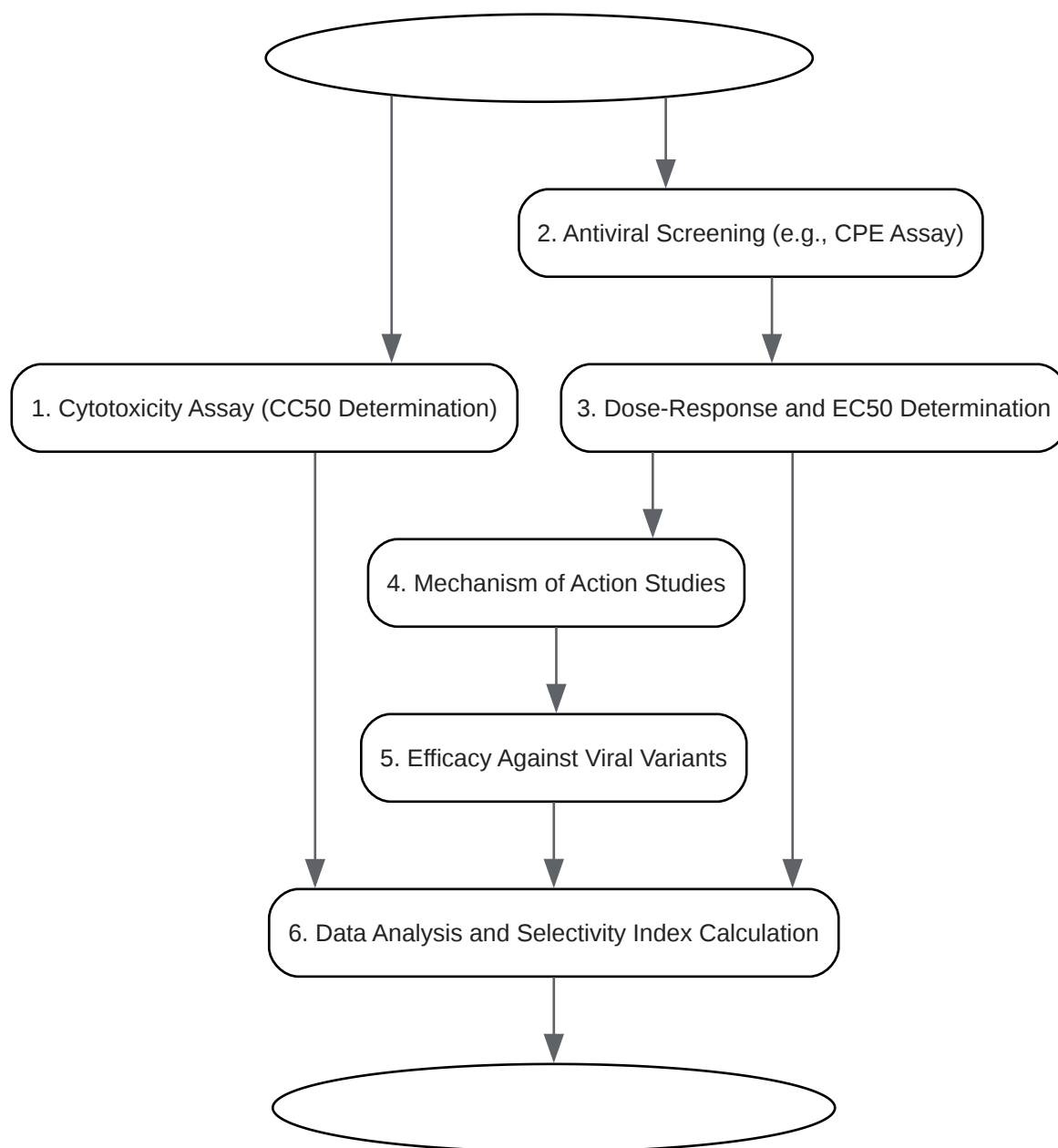
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Figure 1. Comparative Mechanisms of Action of COVID-19 Therapeutics.

## Host Signaling Pathway Modulation: The Case of PAV-104

A key differentiator of **PAV-104** is its ability to modulate the host's innate immune response. SARS-CoV-2 infection typically triggers a type-I interferon (IFN) response, which, while crucial for antiviral defense, can become dysregulated and contribute to hyperinflammation in severe COVID-19.[1][13][14] Transcriptomic analysis has revealed that **PAV-104** treatment reverses the induction of the type-I IFN signaling pathway by SARS-CoV-2.[5][6][7][8]





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